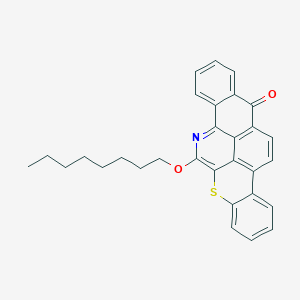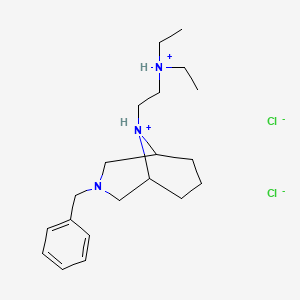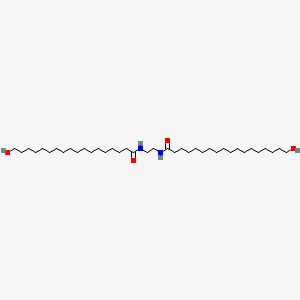
Quinolin-65
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-65 is a model molecule used extensively in research to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is known for its large aromatic region and side chains, making it a suitable candidate for studying the chemical and physical properties of heavy hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinolin-65 can be synthesized through various methods, including the reaction of α,β-unsaturated aldehydes with anilines using malonic acid equivalents . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of batch reactors operated at specific temperatures and pressures. For example, the oxy-cracking reaction of this compound is performed in a Parr batch reactor at temperatures between 200°C and 230°C and an oxygen partial pressure of 750 psi .
Chemical Reactions Analysis
Types of Reactions: Quinolin-65 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is oxy-cracking, which combines oxidation and cracking reactions to convert heavy hydrocarbons into commodity products with minimal CO2 emissions .
Common Reagents and Conditions: The oxy-cracking reaction of this compound involves the use of hydroxyl radicals (OH˙) and hydroxide anions (OH−) in basic aqueous media. The reaction is carried out at mild temperatures (200–230°C) and pressures (500–750 psi) .
Major Products Formed: The major products formed from the oxy-cracking of this compound include organic carboxylic acids, phenolic compounds, and carbonyl-containing compounds. Small amounts of inorganic carbon (IC) are also produced .
Scientific Research Applications
Quinolin-65 is widely used in scientific research as a model molecule for studying the chemical and physical properties of solid-waste heavy hydrocarbons. It is particularly useful in understanding the oxy-cracking mechanism and the reaction kinetics of heavy hydrocarbons . Additionally, this compound has applications in the development of greener and more sustainable chemical processes .
Mechanism of Action
The mechanism of action of Quinolin-65 involves the attack of hydroxyl radicals (OH˙) and hydroxide anions (OH−) on the molecule. This leads to oxidative decomposition, producing various aromatic intermediates that are further oxy-cracked into organic acids and small amounts of CO2 . The reaction kinetics suggest a parallel-consecutive reaction mechanism .
Comparison with Similar Compounds
Quinolin-65 is often compared to other model molecules used to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is unique in its large aromatic region and side chains, which closely resemble the physical and chemical properties of asphaltenes . Similar compounds include other quinoline derivatives and asphaltene model molecules .
Properties
CAS No. |
834884-59-2 |
|---|---|
Molecular Formula |
C30H27NO2S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
10-octoxy-8-thia-11-azahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one |
InChI |
InChI=1S/C30H27NO2S/c1-2-3-4-5-6-11-18-33-30-29-26-20(19-12-9-10-15-24(19)34-29)16-17-23-25(26)27(31-30)21-13-7-8-14-22(21)28(23)32/h7-10,12-17H,2-6,11,18H2,1H3 |
InChI Key |
WFTBYGLYHXEEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=N1)C5=CC=CC=C5C4=O)C6=CC=CC=C6S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)










![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)


